molecular formula C5H9F2NO B2963343 [3-(Difluoromethyl)oxetan-3-yl]methanamine CAS No. 1781121-31-0

[3-(Difluoromethyl)oxetan-3-yl]methanamine

Cat. No.: B2963343
CAS No.: 1781121-31-0
M. Wt: 137.13
InChI Key: NYNCJBLFQIECEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Difluoromethyl)oxetan-3-yl]methanamine: is a chemical compound with the molecular formula C₅H₉F₂NO and a molecular weight of 137.13 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to an oxetane ring, which is further connected to a methanamine group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Chemistry: In chemistry, [3-(Difluoromethyl)oxetan-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of difluoromethyl groups on biological systems. It is often incorporated into bioactive molecules to investigate their interactions with biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design of new drugs with improved pharmacokinetic properties, such as increased metabolic stability and enhanced bioavailability .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in areas such as agrochemicals, polymers, and advanced materials .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Difluoromethyl)oxetan-3-yl]methanamine typically involves the reaction of oxetane derivatives with difluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is purified using techniques such as distillation or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Tetrahydrofuran, dichloromethane.

    Reaction Conditions: Low temperatures, inert atmosphere.

Major Products Formed:

Mechanism of Action

The mechanism of action of [3-(Difluoromethyl)oxetan-3-yl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The oxetane ring provides structural rigidity, which can influence the compound’s overall conformation and interaction with biological targets .

Comparison with Similar Compounds

  • [3-(Trifluoromethyl)oxetan-3-yl]methanamine
  • [3-(Chloromethyl)oxetan-3-yl]methanamine
  • [3-(Bromomethyl)oxetan-3-yl]methanamine

Comparison: Compared to [3-(Trifluoromethyl)oxetan-3-yl]methanamine, [3-(Difluoromethyl)oxetan-3-yl]methanamine has a lower degree of fluorination, which can result in different chemical reactivity and biological activity. The presence of two fluorine atoms instead of three can influence the compound’s electronic properties and its interactions with target molecules .

Properties

IUPAC Name

[3-(difluoromethyl)oxetan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-4(7)5(1-8)2-9-3-5/h4H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNCJBLFQIECEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.